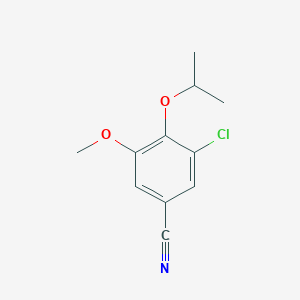

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile” is a chemical compound with the CAS Number: 855715-19-4 . It is also known by its IUPAC name, 3-chloro-4-isopropoxy-5-methoxybenzonitrile . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of this compound is C11H12ClNO2 . The InChI code is 1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.67 . It has a melting point of 64-65 degrees Celsius . The compound is a powder at room temperature .Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile have been synthesized and evaluated for their biological activities. For instance, a series of heterocyclic systems derived from eugenol have been synthesized, which demonstrate significant antiproliferative activity against various cancer cell lines, indicating potential applications in cancer research (Abdelmaoujoud Taia et al., 2020).

Environmental and Analytical Chemistry

Benzonitrile derivatives have been studied for their environmental impact and analytical detection. For example, chlorophenoxy herbicides and benzonitrile herbicides have been measured in biological specimens to aid the diagnosis of acute poisoning, showcasing the relevance of these compounds in toxicological studies and environmental monitoring (R. Flanagan & M. Ruprah, 1989).

Solar Energy Applications

Research has also focused on the use of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs), where their low vapor pressure contributes to the long-term stability and efficiency of the cells, suggesting potential applications in renewable energy technologies (A. Latini et al., 2014).

Material Science and Catalysis

In material science and catalysis, the study of compounds with benzonitrile groups has led to insights into new materials and catalytic processes. For instance, montmorillonite clay has been used as a catalyst for converting methyl benzoate and NH3 into benzonitrile and amides, highlighting the versatility of benzonitrile derivatives in catalytic and synthetic chemistry (A. Wali et al., 1998).

Safety and Hazards

properties

IUPAC Name |

3-chloro-5-methoxy-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMYRTPTGMOELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)

![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)

![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)

![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)

![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)